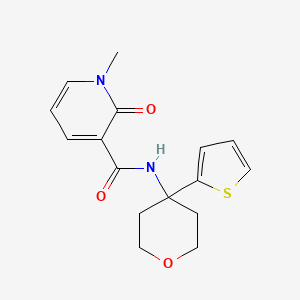
1-methyl-2-oxo-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-2-oxo-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H18N2O3S and its molecular weight is 318.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis
1-methyl-2-oxo-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-1,2-dihydropyridine-3-carboxamide and related compounds have been explored extensively in the synthesis of heterocyclic compounds. These compounds serve as precursors or intermediates in the synthesis of various heterocyclic frameworks such as pyrazoles, isoxazoles, pyrimidines, triazines, and more. For instance, they have been used in the synthesis of pyrazolopyridine and pyrazolopyrimidine derivatives, illustrating the versatility of these compounds in facilitating the construction of complex molecular architectures (Mohareb et al., 2004).
Antisecretory and Antiulcer Activities
Research on derivatives and analogues of this compound has demonstrated significant biological activities, including antisecretory and antiulcer effects. Studies have shown that certain thioamide derivatives, synthesized from related compounds, exhibit activities surpassing those of established drugs like cimetidine, highlighting their potential in therapeutic applications (Aloup et al., 1987).
Catalytic Applications and Protease Inhibition
Nanoparticles of manganese oxides, used in conjunction with compounds similar to this compound, have shown efficiency as catalysts for the synthesis of pyrano[2,3-d]pyrimidine derivatives. These synthesized compounds, including their Mn(II) complexes, have been found to inhibit protease activities, offering insights into their potential as protease inhibitors (Shehab & El-Shwiniy, 2018).
Development of Antiasthma Drug Candidates
In pharmaceutical research, modified versions of the Migita reaction have been applied to the synthesis of potential antiasthma drug candidates, including the use of palladium-catalyzed carbon−sulfur bond formation. This approach has been instrumental in developing efficient methods for synthesizing complex molecules with potential therapeutic applications (Norris & Leeman, 2008).
Acetylcholinesterase Enzyme Inhibitor Activity
Novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines, prepared from related compounds, have been evaluated for their activity as acetyl and butyl cholinesterase inhibitors. This research provides valuable insights into the development of new treatments for diseases associated with the cholinergic system, such as Alzheimer's disease (Elumalai et al., 2014).
properties
IUPAC Name |
1-methyl-2-oxo-N-(4-thiophen-2-yloxan-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-18-8-2-4-12(15(18)20)14(19)17-16(6-9-21-10-7-16)13-5-3-11-22-13/h2-5,8,11H,6-7,9-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTUDNZFXYUOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic Acid](/img/structure/B2675483.png)
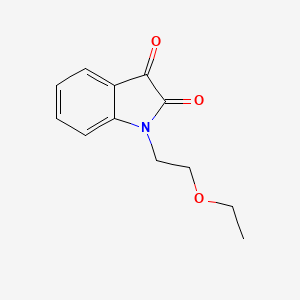
![N-[[4-[3-(Cyclopropylmethyl)-4-oxoimidazolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2675485.png)

![3-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2675487.png)
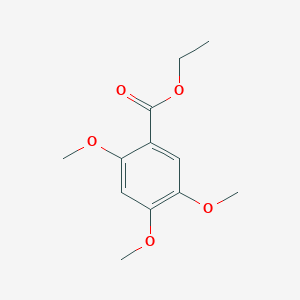
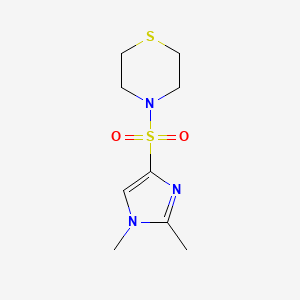
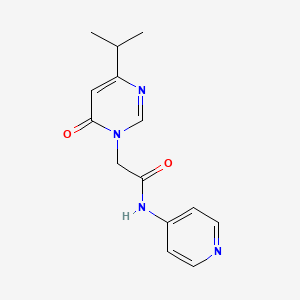
![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2675491.png)
![N-(2-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2675493.png)



![N-[4,4-Dimethyl-1-(1-methylpyrazol-3-yl)pentyl]prop-2-enamide](/img/structure/B2675499.png)